

#### **OGT 2115: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | OGT 2115 |           |
| Cat. No.:            | B609723  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **OGT 2115**, a potent heparanase inhibitor. This document details its chemical properties, mechanism of action, and key experimental data. It also provides detailed protocols for relevant assays and visual representations of its signaling pathways to support further research and drug development efforts.

### **Core Properties of OGT 2115**

**OGT 2115** is a small molecule inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1] Upregulation of heparanase is associated with tumor growth, metastasis, and angiogenesis, making it a key target in cancer therapy.[1]

| Property          | Value                            | Reference |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C24H16BrFN2O4                    | [2][3][4] |
| Molecular Weight  | 495.30 g/mol                     | [2][3][4] |
| CAS Number        | 853929-59-6                      | [2][3][4] |
| Appearance        | White to yellow solid            | [2]       |
| Solubility        | Soluble in DMSO (up to 10 mg/mL) | [2][3]    |



## **Mechanism of Action and Biological Activity**

**OGT 2115** is a potent, cell-permeable, and orally active heparanase inhibitor.[2] Its primary mechanism of action is the inhibition of heparanase activity, which in turn disrupts the degradation of the extracellular matrix (ECM) and the release of pro-angiogenic factors.

| Activity                               | IC50    | Reference |
|----------------------------------------|---------|-----------|
| Heparanase Inhibition                  | 0.4 μΜ  | [2][3]    |
| Anti-angiogenic Properties             | 1 μΜ    | [2][3]    |
| Inhibition of PC-3 Cell Viability      | 18.4 μΜ | [1]       |
| Inhibition of DU-145 Cell<br>Viability | 90.6 μΜ | [1]       |

#### **Anti-Angiogenic and Anti-Cancer Effects**

By inhibiting heparanase, **OGT 2115** demonstrates significant anti-angiogenic properties.[2][3] This inhibition leads to a reduction in the release of growth factors stored in the ECM, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby suppressing tumor neovascularization.[5][6][7][8][9]

In cancer models, **OGT 2115** has been shown to induce apoptosis in prostate cancer cells.[1] [10][11] This pro-apoptotic activity is mediated through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the Bcl-2 family.[1][10][11] **OGT 2115** treatment leads to a decrease in both MCL-1 mRNA and protein levels.[1]

## **Signaling Pathways**

The following diagrams illustrate the general signaling pathway of heparanase in cancer progression and the proposed mechanism of action for **OGT 2115**.



#### Heparanase Signaling in Cancer Progression



Click to download full resolution via product page

Heparanase Signaling Pathway





Click to download full resolution via product page

**OGT 2115** Mechanism of Action

# Experimental Protocols Preparation of OGT 2115 Stock Solution

- Solvent Selection: **OGT 2115** is soluble in DMSO.[2][3]
- Stock Concentration: Prepare a 10 mM stock solution in DMSO. For a 10 mg vial of OGT 2115 (MW: 495.30), dissolve in 2.019 mL of DMSO.
- Dissolution: To aid dissolution, the solution can be warmed to 37°C and sonicated.[2]
- Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2]



#### **Heparanase Activity Assay**

This protocol is a general guideline and may require optimization.

- Plate Preparation: Use a 96-well plate pre-coated with a heparan sulfate substrate.
- Enzyme Reaction:
  - Add 50 μL of recombinant human heparanase to each well.
  - Add 50 μL of OGT 2115 at various concentrations (or vehicle control) to the respective wells.
  - Incubate the plate at 37°C for 1-2 hours.
- Detection:
  - Wash the plate to remove the enzyme and inhibitor.
  - Add a detection antibody that recognizes the cleaved heparan sulfate fragments.
  - Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
  - Add the appropriate substrate and measure the signal using a plate reader.
- Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.

#### **Cell Viability (MTT) Assay**

- Cell Seeding: Seed cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of OGT 2115 or vehicle control (DMSO). Incubate for 24-72 hours.
- MTT Addition: Add 10  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12][13][14][15][16]



- Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[13]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
   [12][13][14]
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

#### Western Blot for MCL-1

- Cell Lysis: Treat cells with OGT 2115 as described for the cell viability assay. After treatment,
  wash the cells with cold PBS and lyse them in RIPA buffer containing protease and
  phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCL-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.[17][18][19]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control.

#### In Vivo Xenograft Model (Prostate Cancer)



- Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., PC-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1][20]
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Treatment: Randomize the mice into treatment and control groups. Administer **OGT 2115** orally (e.g., 20-40 mg/kg daily) or via another appropriate route.[1][2][11] The control group should receive the vehicle.
- Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as a measure of toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]

This technical guide provides a foundational understanding of **OGT 2115** for researchers. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this promising heparanase inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OGT 2115 | CAS:853929-59-6 | Heparanase inhibitor. Antiangiogenic | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Angiogenic signaling pathways and anti-angiogenic therapy for cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]



- 7. Progress on angiogenic and antiangiogenic agents in the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiogenesis Pathway | Cell Signaling Technology [awsprod-cellsignal.com]
- 9. Angiogenic signaling pathways and anti-angiogenic therapy for cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific US [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. chondrex.com [chondrex.com]
- 17. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. www\_test.abcepta.com [www\_test.abcepta.com]
- 19. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. livingtumorlab.com [livingtumorlab.com]
- To cite this document: BenchChem. [OGT 2115: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609723#molecular-weight-and-formula-of-ogt-2115]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com